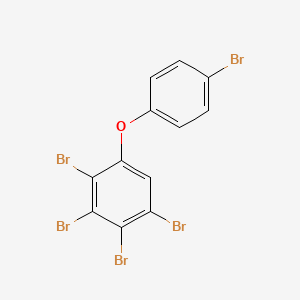

2,3,4,4',5-Pentabromodiphenyl ether

Descripción general

Descripción

2,3,4,4’,5-Pentabromodiphenyl ether is part of a group of polybrominated diphenyl ethers (PBDEs) that are widely used as brominated flame retardants . It is also known as pentabromodiphenyl oxide . The general chemical structure of pentabromodiphenyl ethers is such that n + m = 5 . The term pentaBDE refers to isomers of pentabromodiphenyl ether (PBDE congener numbers 82-127) .

Molecular Structure Analysis

The molecular formula of 2,3,4,4’,5-Pentabromodiphenyl ether is C12H5Br5O . Its average mass is 564.688 Da and its monoisotopic mass is 559.625671 Da .Physical and Chemical Properties Analysis

2,3,4,4’,5-Pentabromodiphenyl ether appears as a viscous white to amber-colored liquid . It has a density of 2.25-2.28 g/cm^3 . It has a melting point of -7 to 3 °C and decomposes at its boiling point . It is not soluble in water .Aplicaciones Científicas De Investigación

Metabolism and Environmental Impact

Metabolism in Cats as a Sentinel Species : Research has shown that 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) is metabolized differently by cat and human liver microsomes. This implies cats may not be suitable as a sentinel species to represent human internal exposure to PBDEs, but could be indicative for internal HBCDs exposure in humans (Zheng et al., 2016).

Oxidative Metabolism in Rats : A study exploring the oxidative metabolism of BDE-47 and BDE-99 in rat hepatic microsomes found that BDE-99 undergoes a distinct metabolic process, mediated by different cytochrome P450 enzymes (Erratico et al., 2011).

Chicken Liver Microsomes Metabolism : In chickens, BDE-47 is metabolized faster than BDE-99, and the major hydroxylated metabolites of HBCD produced are OH-HBCDs (Zheng et al., 2015).

Health and Environmental Effects

Plasma Metabolites in Mice : A study identified several metabolites in mouse plasma after exposure to a commercial pentabromodiphenyl ether mixture, suggesting possible pathways for metabolism including cleavage of the diphenyl ether bond and hydroxylation (Qiu et al., 2007).

Temporal Trends in the Baltic Sea : Examination of Guillemot eggs from the Baltic Sea revealed trends in the concentrations of BDE-99, suggesting environmental accumulation over time (Sellström et al., 2003).

Synthesis of Novel Metabolites in Human Blood : Research on the synthesis of new hydroxylated polybrominated diphenyl ether reference standards led to the tentative identification of several OH-PBDEs in human blood, highlighting the potential human metabolism of PBDEs (Rydén et al., 2012).

Tissue Localisation in Mice : Studies on the distribution of PBDE congeners in mice found that they were effectively taken up and retained in fatty tissues and specific organs, indicating potential health risks (Darnerud & Risberg, 2006).

Bioavailability and Mass Balance in Rats : Research on the bioavailability of PBDEs in rats revealed that a significant percentage of ingested PBDEs was retained, suggesting potential for bioaccumulation (Huwe et al., 2007).

Chemical Analysis and Detection

SPME Optimization for Pollutant Analysis : A study optimized solid-phase microextraction (SPME) for the analysis of PBDEs, including BDE-99, showcasing effective methods for environmental pollutant detection (Gago-Martínez et al., 2004).

Molecular Orbital Studies on PBDEs : Research focused on the conformational properties of PBDEs using quantum chemical methods, providing insights into their environmental behavior and potential risks (Hu et al., 2005).

Sewage Treatment Impact on PBDEs : Investigation into the fate of PBDEs, including BDE-99, during sewage treatment processes highlighted their environmental impact and potential sources of contamination (Song et al., 2006).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,2,3,4-tetrabromo-5-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-3-7(4-2-6)18-9-5-8(14)10(15)12(17)11(9)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNAUTSNWPPDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879926 | |

| Record name | BDE-114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-77-9 | |

| Record name | 2,3,4,4',5-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4',5-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F5O4058E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

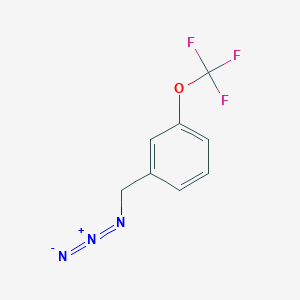

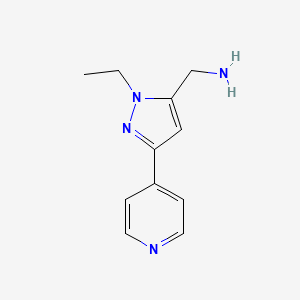

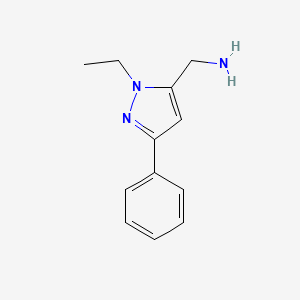

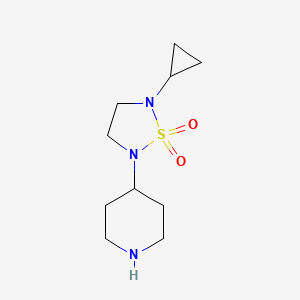

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471358.png)

![1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471360.png)

![3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid](/img/structure/B1471364.png)

![3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid](/img/structure/B1471372.png)